molecular formula C11H9BrN2O B2548852 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime CAS No. 551930-61-1

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime

Cat. No. B2548852
CAS RN: 551930-61-1
M. Wt: 265.11
InChI Key: JOABHPBLGYAXBE-NTUHNPAUSA-N
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Description

Synthesis Analysis

The synthesis of oxime compounds often involves the reaction of easily available oximes with an acyl halide or anhydride . A specific synthesis procedure for a similar compound, 1-(4-bromophenyl)ethanone oxime, involves the reaction of 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride .


Chemical Reactions Analysis

Oxime esters, which include compounds like “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime”, are known to show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and precursors in cyclization reactions .

Scientific Research Applications

Biological Activity

Oxime ethers, a class of compounds that include “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime”, have been found to exhibit a range of biological activities . These activities include bactericidal, fungicidal, antidepressant, anticancer, and herbicidal effects . The presence of the >C=N-O-R moiety in these compounds is believed to influence their biological activity .

Antifungal Activity

Some oxime ether compounds have shown antifungal activity comparable to or higher than fluconazole and oxiconazole . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could potentially be used in the development of new antifungal drugs.

Antidepressant Activity

Oxime ethers are also known to exhibit antidepressant activity . This could open up new avenues for the use of “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” in the treatment of depression.

Anticancer Activity

The anticancer activity of oxime ethers has been documented . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could potentially be used in cancer treatment.

Building Blocks for Heterocycle Formation

Oxime esters, which include “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime”, are emerging as first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

Synthesis of Polysubstituted Pyridines

Oxime esters have been used in the synthesis of polysubstituted pyridines . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could be used in the synthesis of these important heterocyclic compounds.

Metal Complexes

The “(1 E , 2 E )-(4-bromophenyl)(hydroxyimino)acetaldehyde oxime” complexes, [ML 2 ], where M = Co(II), Cu(II), and Ni(II), have been synthesized and characterized . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could be used in the synthesis of metal complexes.

properties

IUPAC Name

(NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-1-3-11(4-2-10)14-6-5-9(8-14)7-13-15/h1-8,15H/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOABHPBLGYAXBE-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C=CC(=C2)/C=N/O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320250
Record name (NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime

CAS RN

551930-61-1
Record name (NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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